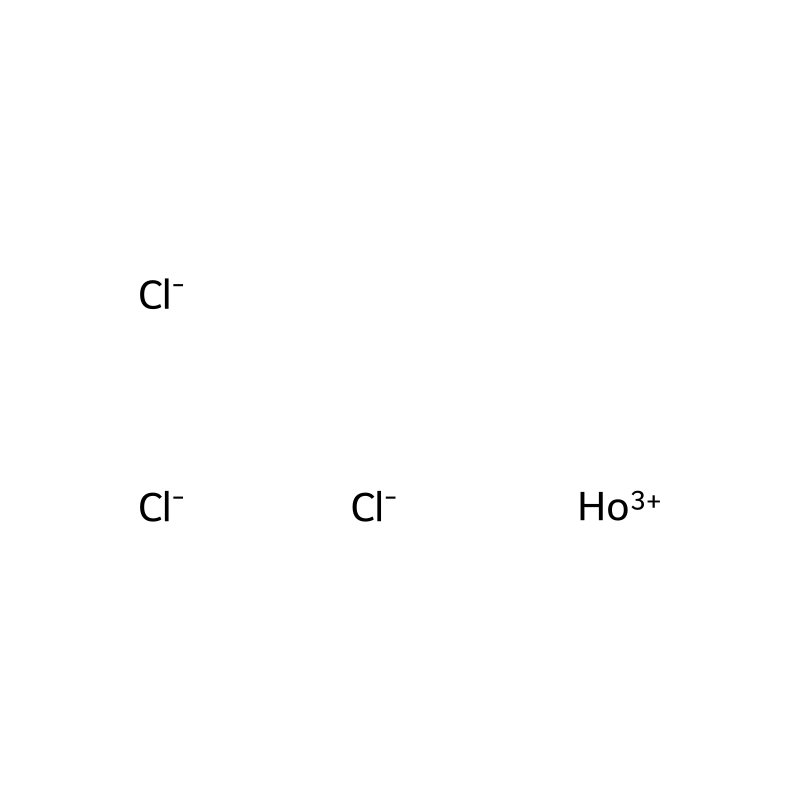Holmium chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Laser Development and Spectroscopy
Holmium, a rare earth element, plays a crucial role in developing holmium-doped lasers. These lasers emit specific wavelengths of light, making them valuable tools in various research areas, including:
- Biomedical applications: Holmium lasers are used in ophthalmic surgery for procedures like iridotomy and posterior capsulotomy due to their ability to target specific tissues with minimal collateral damage . They also find use in dentistry for procedures like removing tooth decay and reshaping bone tissue .
- Material processing: Holmium lasers can precisely ablate (remove) materials, making them valuable for micromachining and modifying surfaces in research on advanced materials and devices.
- Analytical spectroscopy: Holmium's unique absorption spectrum allows it to be used as a calibration standard for optical spectrophotometers . These instruments measure the interaction of light with matter, aiding various research fields like chemistry, physics, and environmental science.
Material Science and Coloration
Holmium chloride finds applications in material science research due to its ability to:
- Dope materials: Holmium ions can be incorporated into the crystal structure of certain materials, altering their optical and other properties. This is used in research on developing new phosphors for efficient lighting and display applications .
- Coloration: Holmium ions impart a yellow or red color to materials like cubic zirconia and glass . This property is utilized in research on developing new materials for decorative and functional purposes.
Other Research Applications
Beyond the aforementioned, Holmium chloride finds applications in other research areas, including:
- Nuclear magnetic resonance (NMR) spectroscopy: Holmium chloride can be used as a relaxation agent in NMR experiments, aiding in the study of molecular structures and dynamics .
- Catalysis: Holmium chloride is being explored as a potential catalyst for various chemical reactions, although research in this area is ongoing .
Holmium chloride is a chemical compound with the formula Holmium(III) chloride, represented as HoCl₃. It is a member of the lanthanide series and appears as a yellowish crystalline solid. Holmium chloride is notable for its unique optical and magnetic properties, which make it valuable in various applications, particularly in the fields of materials science and electronics. In its hydrated form, Holmium(III) chloride hexahydrate (HoCl₃·6H₂O), it exists as colorless crystals that can be easily converted to the anhydrous form through heating .
Holmium chloride itself doesn't have a well-defined mechanism of action in biological systems. However, holmium ions (Ho³⁺) obtained from holmium chloride can interact with certain biomolecules due to their lanthanide character. Research suggests potential applications in areas like designing luminescent probes and studying biological processes [].
- Formation from Halogens: Holmium metal reacts with chlorine gas to produce Holmium(III) chloride:
- Reactivity with Water: When Holmium metal reacts with water, it forms Holmium hydroxide and hydrogen gas:
- Reactions with Acids: Holmium chloride dissolves in dilute sulfuric acid, yielding solutions containing the aquated Ho³⁺ ion:
These reactions highlight the compound's versatility and reactivity under various conditions .
Holmium chloride can be synthesized through several methods:
- Direct Reaction with Chlorine: The most straightforward method involves reacting Holmium metal directly with chlorine gas at elevated temperatures.
- Hydrothermal Synthesis: This method utilizes high-pressure water solutions to facilitate the formation of Holmium chloride from its hydroxide or oxide.
- Ammonium Chloride Method: By reacting Holmium oxide with ammonium chloride in a controlled environment, one can obtain Holmium(III) chloride .
- Thermal Decomposition: Heating hydrated forms of Holmium chloride at specific temperatures leads to the production of anhydrous Holmium(III) chloride.
These methods provide flexibility depending on the desired purity and form of the final product.
Holmium chloride has several applications across various fields:
- Lasers: It is used in solid-state lasers due to its efficient energy absorption and emission properties.
- Nuclear Reactors: The compound serves as a neutron absorber in certain types of nuclear reactors.
- Magnetic Materials: Its unique magnetic properties are exploited in advanced magnetic materials and devices.
- Optical Devices: Due to its specific optical characteristics, it is used in various optical applications
Holmium chloride can be compared to several other lanthanide halides, each possessing unique properties:
Compound Formula Color Unique Properties Cerium(III) Chloride CeCl₃ Yellow Used in catalysts and glass production Neodymium(III) Chloride NdCl₃ Pink Exhibits strong magnetic properties Dysprosium(III) Chloride DyCl₃ Yellowish Known for its high magnetic susceptibility Erbium(III) Chloride ErCl₃ Pink Used in fiber optics and laser technology Holmium chloride stands out due to its specific optical absorption characteristics and potential applications in advanced technologies like lasers and magnetic materials .
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 45 of 46 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






